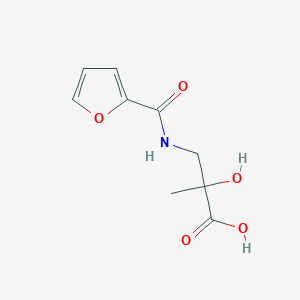![molecular formula C13H22N4O B7579075 (2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone, commonly known as EMDP, is a chemical compound that has been widely studied for its potential applications in scientific research. EMDP belongs to the class of pyrazolone derivatives and has been shown to possess a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of EMDP is related to its ability to bind to the dopamine transporter (DAT). EMDP acts as a competitive inhibitor of DAT, blocking the reuptake of dopamine and increasing its concentration in the synaptic cleft. This leads to increased dopamine signaling and activation of downstream signaling pathways. EMDP has also been shown to have some affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), although its selectivity for DAT is much higher.
Biochemical and Physiological Effects
EMDP has a range of biochemical and physiological effects, many of which are related to its ability to modulate dopamine signaling. EMDP has been shown to increase locomotor activity and induce stereotypic behaviors in rodents, which are thought to be related to its ability to increase dopamine release. EMDP has also been shown to have analgesic effects, which may be related to its ability to modulate dopamine signaling in pain pathways. EMDP has been studied for its potential neuroprotective effects in Parkinson's disease, although more research is needed to fully understand its mechanisms of action in this context.
Advantages and Limitations for Lab Experiments
EMDP has several advantages for use in lab experiments, including its high selectivity for DAT and its ability to cross the blood-brain barrier. However, EMDP also has some limitations, including its relatively short half-life and the need for specialized equipment for radiolabeling studies.
Future Directions
There are several future directions for research on EMDP. One area of interest is the development of more potent and selective DAT inhibitors for use in PET imaging and other applications. Another area of interest is the study of EMDP and other DAT inhibitors in the context of addiction and other psychiatric disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of EMDP and its potential therapeutic applications.
Synthesis Methods
EMDP can be synthesized using a variety of methods, including reaction between 2-ethyl-5-methylpyrazol-3-carboxylic acid and 4-(methylamino)piperidine, or reaction between 2-ethyl-5-methylpyrazol-3-carboxylic acid and 4-(methylamino)piperidin-1-yl)methanol. The synthesis of EMDP has been extensively studied, and various modifications to the synthesis method have been proposed to improve yield and purity.
Scientific Research Applications
EMDP has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a ligand for the dopamine transporter (DAT). EMDP has been shown to be a potent and selective inhibitor of DAT, and has been used to study the role of DAT in various physiological and pathological processes, including addiction, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). EMDP has also been studied as a potential radiotracer for positron emission tomography (PET) imaging of the dopamine system.
properties
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-4-17-12(9-10(2)15-17)13(18)16-7-5-11(14-3)6-8-16/h9,11,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUKAZBQFIMMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CCC(CC2)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B7578994.png)
![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)

![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)

![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)

